molecular formula C23H36N2O3 B5159634 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5159634
M. Wt: 388.5 g/mol
InChI Key: DWGVCDGPCJUNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has attracted much attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its potential to target multiple disease pathways. However, its complex synthesis method and limited availability can be a limitation for its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine. One potential direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as a treatment for neurological disorders. Additionally, the development of new synthesis methods and the optimization of existing methods can improve its availability for research purposes.
Conclusion:
In conclusion, 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a promising compound with potential applications in various fields. Its synthesis method is complex, but its potential to target multiple disease pathways makes it an attractive candidate for further research.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine is a complex process that involves several steps. The most common method involves the reaction of cyclohexylamine with 2,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst, followed by the addition of an acylating agent and a reducing agent to form the final product.

Scientific Research Applications

1-cyclohexyl-2-(2,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in various fields. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It also exhibits activity against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-2-[(2,4,5-trimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-26-20-15-22(28-3)21(27-2)14-18(20)16-25-13-12-24-11-7-10-19(24)23(25)17-8-5-4-6-9-17/h14-15,17,19,23H,4-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGVCDGPCJUNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN3CCCC3C2C4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-2-[(2,4,5-trimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

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